5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole

CAS No.: 71566-07-9

Cat. No.: VC1988739

Molecular Formula: C9H7BrN2O

Molecular Weight: 239.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71566-07-9 |

|---|---|

| Molecular Formula | C9H7BrN2O |

| Molecular Weight | 239.07 g/mol |

| IUPAC Name | 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C9H7BrN2O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3 |

| Standard InChI Key | AVXXUFMZRHQRTK-UHFFFAOYSA-N |

| SMILES | CC1=NOC(=N1)C2=CC=C(C=C2)Br |

| Canonical SMILES | CC1=NOC(=N1)C2=CC=C(C=C2)Br |

Introduction

Chemical Properties and Structure

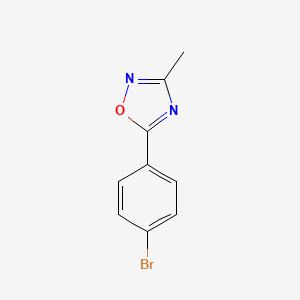

5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole is a synthetic organic compound with a five-membered 1,2,4-oxadiazole core connected to a 4-bromophenyl group at position 5 and a methyl group at position 3. The compound's key chemical identifiers and properties are summarized in Table 1.

Table 1. Chemical Identifiers and Properties of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole

| Property | Value |

|---|---|

| CAS Number | 71566-07-9 |

| Molecular Formula | C₉H₇BrN₂O |

| Molecular Weight | 239.07 g/mol |

| IUPAC Name | 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C9H7BrN2O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3 |

| InChI Key | AVXXUFMZRHQRTK-UHFFFAOYSA-N |

| SMILES | CC1=NOC(=N1)C2=CC=C(C=C2)Br |

| PubChem CID | 1214889 |

The compound features a 1,2,4-oxadiazole heterocycle, which contains two nitrogen atoms (at positions 1 and 4) and one oxygen atom (at position 3) in a five-membered ring. The 4-bromophenyl substituent at position 5 and the methyl group at position 3 give this compound its specific chemical properties and potential biological activities .

Synthesis Methods

| Method | Starting Materials | Catalysts/Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Amidoxime-Acyl Chloride | Amidoximes, Acyl chlorides | TBAF or Pyridine | Well-established | Formation of multiple products |

| Amidoxime-Ester | Amidoximes, Carboxylic acid esters | - | Milder conditions | Moderate yields |

| Activated Carboxylic Acid | Amidoximes, Carboxylic acids | Coupling reagents (EDC, DCC, CDI) | Versatile | Purification difficulties |

| 1,3-Dipolar Cycloaddition | Nitrile oxides, Nitriles | Platinum(IV) catalyst | Mild conditions | Poor yields, expensive catalyst |

| One-pot NaOH/DMSO | Amidoximes, Carboxylic acid esters | NaOH/DMSO | Room temperature, simple purification | Moderate yields (11-90%) |

| Photoredox Catalysis | 2H-azirines, Nitrosoarenes | Organic dye catalyst | "Green chemistry" | Moderate yields (35-50%) |

Comparative Analysis with Similar Compounds

To better understand the potential properties and applications of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole, it is valuable to compare it with structurally similar compounds.

Table 3. Comparison of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole with Related Compounds

Structure-Activity Relationships

Research on related oxadiazole compounds provides insights into potential structure-activity relationships that might apply to 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole:

-

The presence of a bromine atom at the para position of the phenyl ring might enhance lipophilicity and membrane permeability, potentially influencing the compound's pharmacokinetic properties .

-

The 1,2,4-oxadiazole core serves as a bioisostere for esters or amides, which can improve metabolic stability while maintaining biological activity .

-

The methyl group at position 3 might contribute to specific receptor interactions, as methyl-substituted oxadiazoles have shown significant biological activities in various studies .

Future Research Directions

Future research on 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole could focus on:

-

Comprehensive Biological Screening: Systematic evaluation of the compound's activity against various biological targets, particularly those where other oxadiazole derivatives have shown promise.

-

Structure Optimization: Development of derivatives with enhanced biological activities through strategic modifications of the basic structure.

-

Detailed Structure-Activity Relationship Studies: Investigation of how subtle structural changes affect biological activity, focusing on variations in substituents at positions 3 and 5 of the 1,2,4-oxadiazole core.

-

Green Synthesis Methods: Development of environmentally friendly synthesis routes, potentially utilizing mechanochemistry or other solvent-free approaches that have been suggested for oxadiazole synthesis .

-

Combination Studies: Evaluation of potential synergistic effects when combined with established therapeutic agents, particularly in anticancer, antimicrobial, or anti-inflammatory applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume